molecular formula C8H4ClFN2O B2712022 7-Fluoro-1H-indazole-3-carbonyl chloride CAS No. 1260829-21-7

7-Fluoro-1H-indazole-3-carbonyl chloride

Cat. No.: B2712022
CAS No.: 1260829-21-7
M. Wt: 198.58
InChI Key: DFUFFXKEZUKNJF-UHFFFAOYSA-N
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Description

1H-Indazole-3-carbonyl chloride, 7-fluoro- is a fluorinated derivative of indazole, a heterocyclic compound containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-3-carbonyl chloride, 7-fluoro- can be synthesized through various methods. One common approach involves the reaction of 7-fluoroindazole with thionyl chloride, resulting in the formation of the carbonyl chloride derivative. The reaction typically requires an inert atmosphere and is conducted at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of 1H-Indazole-3-carbonyl chloride, 7-fluoro- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 1H-Indazole-3-carbonyl chloride, 7-fluoro- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of the target proteins, resulting in various biological effects .

Comparison with Similar Compounds

  • 1H-Indazole-3-carbonyl chloride
  • 7-Fluoroindazole
  • 1H-Indazole-3-carboxylic acid chloride

Comparison: 1H-Indazole-3-carbonyl chloride, 7-fluoro- is unique due to the presence of both the carbonyl chloride and fluorine substituents. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its bioavailability and pharmacokinetic properties compared to non-fluorinated analogs .

Properties

IUPAC Name

7-fluoro-2H-indazole-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2O/c9-8(13)7-4-2-1-3-5(10)6(4)11-12-7/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUFFXKEZUKNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)F)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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